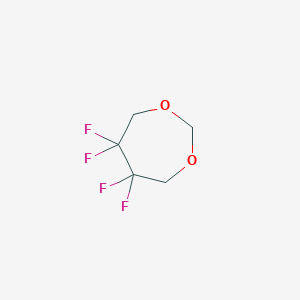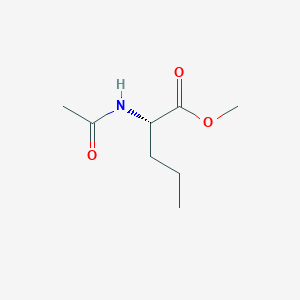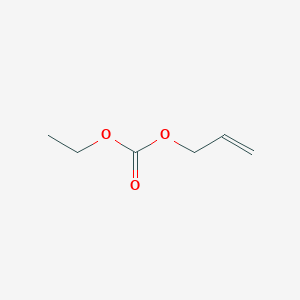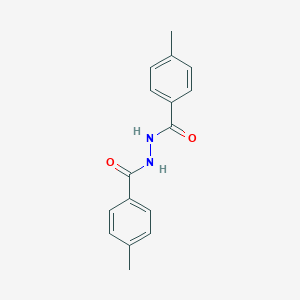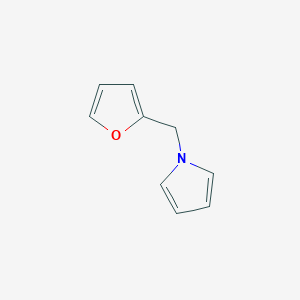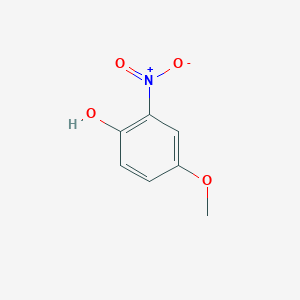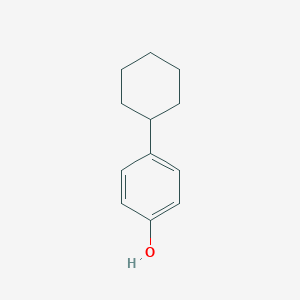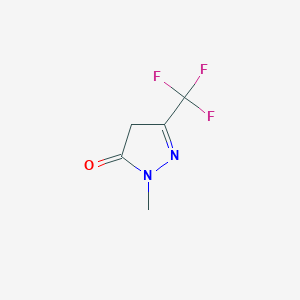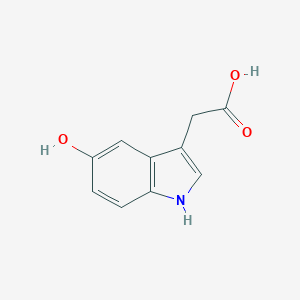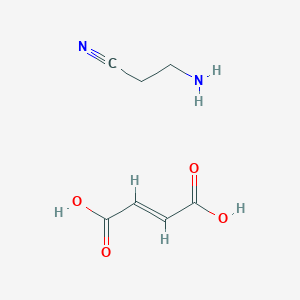
beta-Aminopropionitrile fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Aminopropionitrile fumarate is an organic compound that contains both amine and nitrile functional groups. It is a colorless liquid that occurs naturally and is of significant interest in the biomedical community. This compound is known for its role in inhibiting collagen cross-linking, which has implications in various medical conditions and treatments .
Méthodes De Préparation
Beta-Aminopropionitrile fumarate is prepared by reacting beta-aminopropionitrile with fumaric acid. The reaction involves one molecule of fumaric acid for every two molecules of beta-aminopropionitrile . The synthetic route typically involves the following steps:
Reaction of Ammonia with Acrylonitrile: Beta-aminopropionitrile is synthesized by reacting ammonia with acrylonitrile.
Formation of Fumarate Salt: The beta-aminopropionitrile is then reacted with fumaric acid to form this compound.
Analyse Des Réactions Chimiques
Beta-Aminopropionitrile fumarate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, leading to the formation of different amine derivatives.
Substitution: this compound can participate in substitution reactions, where the nitrile or amine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions but often include derivatives of the original compound .
Applications De Recherche Scientifique
Beta-Aminopropionitrile fumarate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on collagen cross-linking and its potential role in inhibiting certain biological processes.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The primary mechanism of action of beta-aminopropionitrile fumarate involves the inhibition of lysyl oxidase, an enzyme responsible for collagen cross-linking. By inhibiting this enzyme, the compound prevents the formation of covalent cross-links between collagen molecules, which can affect the structural integrity of tissues . This inhibition is achieved through the formation of a covalent bond between an enzyme nucleophile and a ketenimine formed from beta-aminopropionitrile .
Comparaison Avec Des Composés Similaires
Beta-Aminopropionitrile fumarate is unique in its specific inhibition of lysyl oxidase. Similar compounds include:
Aminoacetonitrile: Another nitrile compound with similar functional groups but different biological activity.
Glycolonitrile: A compound with both nitrile and hydroxyl groups, used in different chemical reactions.
Propanenitrile: A simpler nitrile compound with different applications in chemistry and industry.
Compared to these compounds, this compound is particularly notable for its biomedical applications and its role in inhibiting collagen cross-linking.
Propriétés
Numéro CAS |
1119-28-4 |
|---|---|
Formule moléculaire |
C7H10N2O4 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
3-aminopropanenitrile;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4.C3H6N2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);1-2,4H2/b2-1+; |
Clé InChI |
NYPGBHKJFKQTIY-TYYBGVCCSA-N |
SMILES isomérique |
C(CN)C#N.C(=C/C(=O)O)\C(=O)O |
SMILES |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
SMILES canonique |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
Autres numéros CAS |
1119-28-4 352-96-5 |
Numéros CAS associés |
2079-89-2 352-96-5 1119-28-4 (Parent) 110-17-8 (Parent) 151-18-8 (Parent) 2079-89-2 (fumarate[2:1]) 352-96-5 (fumarate [1:1]) |
Synonymes |
BAPN fumarate beta-aminopropionitrile fumarate beta-aminopropionitrile fumarate (1:1) beta-aminopropionitrile fumarate (2:1) beta-aminopropionitryl-fumarate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



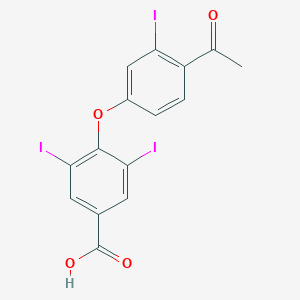

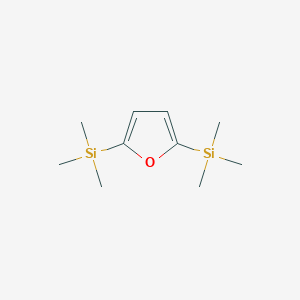
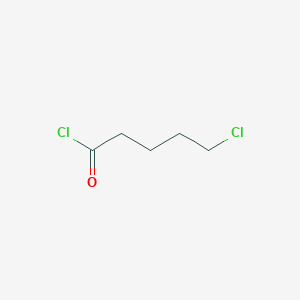
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
